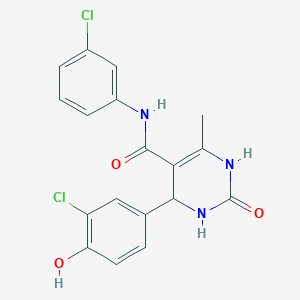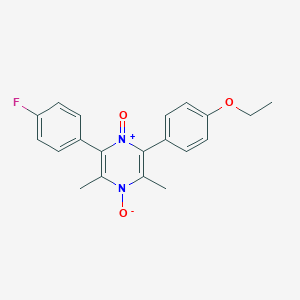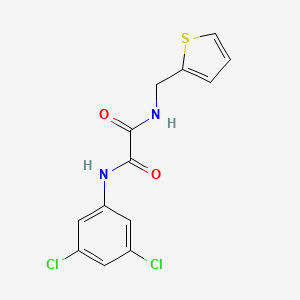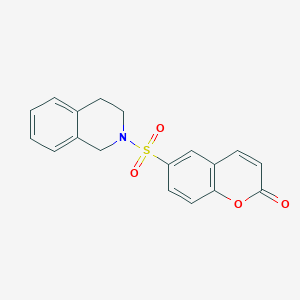![molecular formula C17H19N3O2 B4239092 N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)
N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide
Vue d'ensemble
Description
N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). This compound has been shown to have potential applications in cancer treatment due to its ability to disrupt the cell cycle and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide involves the inhibition of the NAE enzyme, which is responsible for activating NEDD8. NEDD8 is involved in the regulation of protein degradation and cell cycle progression. By inhibiting NAE, N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to disrupt the cell cycle and induce apoptosis, N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied, making it a well-characterized compound for use in scientific research. One limitation of using N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several potential future directions for N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide research. One area of interest is the development of combination therapies that include N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide and other cancer treatments, such as immunotherapy. Additionally, there is interest in exploring the use of N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Another potential future direction is the development of more selective NAE inhibitors, which could reduce the potential toxicity associated with N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide.
Conclusion
In conclusion, N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide is a small molecule inhibitor of the NAE enzyme that has potential applications in cancer treatment. Its ability to disrupt the cell cycle and induce apoptosis in cancer cells, as well as its ability to inhibit angiogenesis and enhance the efficacy of other cancer treatments, make it a promising compound for further research. While there are potential limitations associated with its use, N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied and is a well-characterized compound for use in scientific research.
Applications De Recherche Scientifique
N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied for its potential applications in cancer treatment. Research has shown that N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide inhibits the NAE enzyme, which is involved in the activation of the ubiquitin-like protein, NEDD8. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[3-[(3-methylbenzoyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-4-7-14(12-13)16(21)19-10-5-11-20-17(22)15-8-2-3-9-18-15/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHFMOYNWPOQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-{[(3-methylphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylindoline](/img/structure/B4239023.png)
![2-ethoxy-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4239033.png)

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate (salt)](/img/structure/B4239055.png)
![N-butyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4239063.png)


acetyl]amino}methyl)benzoate](/img/structure/B4239098.png)


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4239109.png)
![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)
